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Compound of Interest

Compound Name: 2-Nitrothiophene-3-carbaldehyde

Cat. No.: B3265802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 2-
Nitrothiophene-3-carbaldehyde. The information is curated for researchers, scientists, and

professionals in the field of drug development, with a focus on presenting quantitative data,

experimental methodologies, and logical relationships in a clear and accessible format.

Core Chemical Properties
2-Nitrothiophene-3-carbaldehyde is a heterocyclic compound featuring a thiophene ring

substituted with a nitro group at the 2-position and a carbaldehyde (formyl) group at the 3-

position.[1] Its chemical structure and key physical properties are summarized below.
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Property Value Source

Molecular Formula C₅H₃NO₃S [1][2]

Molecular Weight 157.15 g/mol [1][2]

CAS Number 41057-04-9 [1]

Appearance Yellow Solid [3]

Melting Point Not available [2]

Boiling Point Not available [2]

Solubility
Insoluble in water.[4] Soluble in

acetone.[3]
[3][4]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-
Nitrothiophene-3-carbaldehyde. The following tables summarize the key spectral data.

Infrared (IR) Spectroscopy

Vibrational Mode
Approximate Wavenumber
(cm⁻¹)

Source

Aldehyde C=O Stretch ~1700 [1]

Nitro NO₂ Asymmetric Stretch ~1530 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

Proton
Approximate Chemical
Shift (δ ppm)

Source

Aldehyde (-CHO) 9.8 – 10.0 [1]

Thiophene Ring Protons 7.5 and 8.5 [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b3265802
https://www.chemsynthesis.com/base/chemical-structure-7171.html
https://www.benchchem.com/product/b3265802
https://www.chemsynthesis.com/base/chemical-structure-7171.html
https://www.benchchem.com/product/b3265802
https://pubchem.ncbi.nlm.nih.gov/compound/144730
https://www.chemsynthesis.com/base/chemical-structure-7171.html
https://www.chemsynthesis.com/base/chemical-structure-7171.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3046871/
https://pubchem.ncbi.nlm.nih.gov/compound/144730
https://pubchem.ncbi.nlm.nih.gov/compound/144730
https://pmc.ncbi.nlm.nih.gov/articles/PMC3046871/
https://www.benchchem.com/product/b3265802?utm_src=pdf-body
https://www.benchchem.com/product/b3265802?utm_src=pdf-body
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR

Carbon
Approximate Chemical
Shift (δ ppm)

Source

Aldehyde (C=O) ~185 [1]

Mass Spectrometry

Ion m/z Source

[M]⁺ 171 [1]

Chemical Reactivity and Synthesis
The presence of both a nitro and a carbaldehyde group on the thiophene ring imparts a unique

reactivity profile to 2-Nitrothiophene-3-carbaldehyde.

Reactivity
The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring

towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This

electronic effect also increases the electrophilicity of the carbonyl carbon in the aldehyde

group, making it more susceptible to nucleophilic attack.[1]

Key reactions include:

Oxidation of the Aldehyde: The carbaldehyde group can be readily oxidized to a carboxylic

acid.[1]

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2-

aminothiophene-3-carbaldehyde, a valuable synthetic intermediate.[1]

Synthesis of Fused Ring Systems: It serves as a precursor for the synthesis of thieno[3,2-

b]thiophene derivatives.[1]
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Key Chemical Transformations

2-Nitrothiophene-3-carbaldehyde
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Caption: Key chemical transformations of 2-Nitrothiophene-3-carbaldehyde.

Synthesis
The synthesis of 2-Nitrothiophene-3-carbaldehyde can be approached through two primary

routes, which are sequential functionalizations of a thiophene starting material.[1]

Nitration followed by Formylation: This involves the initial nitration of thiophene to produce 2-

nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the

aldehyde group at the 3-position.[1] The nitro group at the 2-position directs the incoming

formyl group to the adjacent 3-position.[1]

Formylation followed by Nitration: This pathway begins with the formylation of thiophene to

yield thiophene-3-carbaldehyde. Subsequent nitration introduces the nitro group at the 2-

position.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b3265802?utm_src=pdf-body-img
https://www.benchchem.com/product/b3265802?utm_src=pdf-body
https://www.benchchem.com/product/b3265802?utm_src=pdf-body
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/product/b3265802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3265802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Route 1: Nitration then Formylation Route 2: Formylation then Nitration
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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